2-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a bicyclic core structure fused with sulfur-containing thiophene and pyrimidine rings. Key structural features include:
- A 4-ethoxyphenylcarbamoylmethyl substituent at position 1 of the thieno-pyrimidinone core, contributing to hydrogen bonding and hydrophobic interactions.
- An N-[(4-methylphenyl)methyl]acetamide side chain at position 3, providing steric bulk and lipophilicity for membrane permeability .
Its design likely optimizes bioactivity through balanced hydrophobicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S/c1-3-35-20-10-8-19(9-11-20)28-23(32)16-29-21-12-13-36-24(21)25(33)30(26(29)34)15-22(31)27-14-18-6-4-17(2)5-7-18/h4-13H,3,14-16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIQUMPLVLFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Structural comparisons rely on Tanimoto coefficients and cosine similarity scores for fragmentation patterns (MS/MS spectra). Key findings:
*Tanimoto scores calculated using Morgan fingerprints (0.8+ indicates high similarity; ).
†Estimated based on structural divergence from the target compound.
‡Reported similarity to SAHA (HDAC inhibitor) in .
- Fragmentation Patterns : Molecular networking () clusters compounds by MS/MS cosine scores. The target compound’s 4-ethoxyphenyl group may yield fragmentation ions distinct from apremilast’s sulfone moiety, resulting in lower cosine scores (<0.6) despite shared enzyme targets.
- QSAR Models: Unlike category approaches (), QSAR models compare the target compound to entire chemical populations, predicting ADME properties (e.g., logP, solubility) based on its thieno-pyrimidinone core .
Bioactivity and Target Affinity
- Enzyme Binding: Docking studies () reveal that minor substituent changes (e.g., replacing 4-ethoxy with 4-trifluoromethoxy in ZINC2719758) alter binding pocket interactions, reducing affinity by 1.5–2.0 kcal/mol .
- Bioactivity Clustering : Hierarchical clustering () groups compounds with similar modes of action. The target compound’s 2,4-dioxo motif aligns with HDAC inhibitors (e.g., aglaithioduline; ), while its acetamide side chain resembles kinase inhibitors ().
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450 oxidation, whereas sulfonyl or trifluoromethoxy substituents () improve metabolic half-life .
Research Implications and Limitations
- Computational Limitations : Tanimoto scores >0.8 () are required for reliable read-across predictions, but the target compound’s uniqueness limits direct analogs.
- Synthetic Feasibility : The 4-ethoxyphenylcarbamoylmethyl group introduces synthetic complexity compared to simpler alkyl chains in apremilast .
Comparative studies with ZINC2719758 and apremilast highlight the critical role of aromatic and polar groups in bioactivity modulation. Further in vitro validation is needed to confirm hypothesized targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
